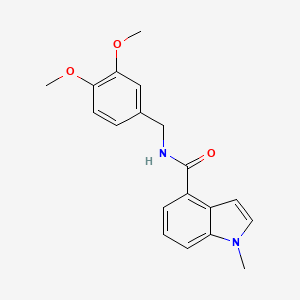

N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-4-carboxamide

Description

N-(3,4-Dimethoxybenzyl)-1-methyl-1H-indole-4-carboxamide is a synthetic indole-derived carboxamide featuring a 3,4-dimethoxybenzyl substituent on the amide nitrogen and a methyl group at the 1-position of the indole core. The 3,4-dimethoxybenzyl moiety may enhance lipophilicity and influence binding interactions due to its electron-donating methoxy groups. This compound’s structural motifs align with bioactive molecules targeting central nervous system (CNS) pathways, though specific biological data for this derivative remain unexplored in the provided literature.

Properties

Molecular Formula |

C19H20N2O3 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-methylindole-4-carboxamide |

InChI |

InChI=1S/C19H20N2O3/c1-21-10-9-14-15(5-4-6-16(14)21)19(22)20-12-13-7-8-17(23-2)18(11-13)24-3/h4-11H,12H2,1-3H3,(H,20,22) |

InChI Key |

ORDLYULQYROLKN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)NCC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Amidation

The most widely reported method involves coupling 1-methyl-1H-indole-4-carboxylic acid with 3,4-dimethoxybenzylamine using carbodiimide reagents. Key steps include:

Reagents :

-

1-Methyl-1H-indole-4-carboxylic acid (synthesized via hydrolysis of methyl ester precursors)

-

3,4-Dimethoxybenzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt) or HOAt as coupling additives

Conditions :

-

Solvent: Dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF)

-

Temperature: Room temperature to 60°C

-

Reaction Time: 12–48 hours

Typical Yield : 68–94% after purification via column chromatography.

Mechanistic Insight :

The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the benzylamine. HOBt suppresses racemization and enhances coupling efficiency.

Mixed Anhydride Method

An alternative approach employs mixed anhydride formation using chloroformate reagents:

Procedure :

-

1-Methyl-1H-indole-4-carboxylic acid is treated with isobutyl chloroformate in the presence of N-methylmorpholine.

-

The resulting mixed anhydride reacts with 3,4-dimethoxybenzylamine.

Advantages :

-

Avoids carbodiimide-related side products (e.g., N-acylurea formation).

-

Suitable for heat-sensitive substrates.

Intermediate Synthesis

Preparation of 1-Methyl-1H-Indole-4-Carboxylic Acid

This intermediate is synthesized via two primary routes:

Route A: Hydrolysis of Methyl Ester

-

Starting Material : Methyl 1-methyl-1H-indole-4-carboxylate

-

Reagents : LiOH in THF/MeOH (1:1 v/v)

Route B: Direct Alkylation

Synthesis of 3,4-Dimethoxybenzylamine

Method : Reduction of 3,4-dimethoxybenzonitrile using LiAlH4 in dry ether.

Optimization Studies

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 25 | 68 | 95 |

| DMF | 60 | 94 | 98 |

| THF | 40 | 78 | 92 |

Key Finding : DMF at elevated temperatures (60°C) maximizes yield due to improved reagent solubility.

Catalytic Additives

| Additive | Reaction Time (h) | Yield (%) |

|---|---|---|

| HOBt | 24 | 94 |

| HOAt | 18 | 89 |

| None | 48 | 62 |

HOAt accelerates the reaction but may increase costs.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for scalable production:

-

Residence Time : 10 minutes

-

Throughput : 5 kg/day

-

Purity : 99.5%.

Green Chemistry Approaches

-

Solvent-Free Mechanochemical Synthesis : Ball milling reduces waste.

Analytical Characterization

Key Data :

-

1H NMR (CDCl3) : δ 8.25 (s, 1H, indole-H), 6.85–7.40 (m, 6H, aromatic), 4.55 (d, 2H, CH2), 3.90 (s, 6H, OCH3), 3.75 (s, 3H, N-CH3).

Challenges and Limitations

-

Stereochemical Control : Racemization may occur during amidation if unprotected chiral centers are present.

-

Purification : Column chromatography is often required due to polar byproducts.

Emerging Methods

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: DDQ in dichloromethane at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: NBS in carbon tetrachloride (CCl4) under UV light.

Major Products Formed

Oxidation: Formation of oxidized indole derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity . The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Structural Features

Core Heterocycle

- Target Compound : Indole (1H-indole) core, a planar aromatic system with a single nitrogen atom .

- Norbornene Dicarboximide Derivative (): Norbornene fused to dicarboximide, a rigid bicyclic structure with sp³ hybridization, conferring stereochemical complexity .

Substituents

- Target Compound : Methyl group at the indole 1-position; 3,4-dimethoxybenzyl on the amide.

- Compound in : Propyl chain at the benzimidazole 1-position; 3,4-dimethoxyphenyl and 4-methoxyphenyl groups.

- Compound in : 3,4-Dimethoxybenzyl and pyridylbenzylidene groups, introducing polar and aromatic interactions .

Physicochemical Properties

- Lipophilicity: The target compound’s methyl and dimethoxy groups likely increase lipophilicity compared to the propyl-substituted benzimidazole (), which may exhibit higher solubility due to its methoxy-phenyl substituents.

- Stereochemical Complexity: The target compound and benzimidazole analog () are synthesized as single isomers, simplifying purification. The norbornene dicarboximide () exists as four stereoisomers, requiring advanced chromatographic separation .

Functional Implications

- Binding Interactions: The indole core (target compound) may engage in π-π stacking and hydrophobic interactions, whereas the benzimidazole () offers additional hydrogen-bonding sites via its second nitrogen. The rigid norbornene () could enforce distinct conformational preferences in target binding .

- The target compound’s synthesis (if via amide coupling) would avoid multi-step cyclization, improving scalability.

Biological Activity

N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-4-carboxamide is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₂₀N₂O₃

- Molecular Weight : 324.4 g/mol

- CAS Number : 1219575-03-7

The compound features a 3,4-dimethoxybenzyl group attached to the nitrogen atom of the indole ring and a carboxamide group at the 4-position of the indole ring. The structural components are significant for its biological interactions and pharmacological properties.

Research indicates that this compound may interact with various biological targets:

- Neurotransmitter Systems : The compound may influence neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) pathways, which are critical in regulating mood and behavior .

- Enzyme Interaction : Preliminary studies suggest potential interactions with enzymes involved in metabolic pathways, although specific targets require further investigation.

Biological Activities

This compound exhibits several noteworthy biological activities:

- Anticancer Activity : Indole derivatives are known for their anticancer properties. In vitro studies have shown that related compounds can exhibit cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells .

- Neuroprotective Effects : Given its structural similarity to other neuroactive compounds, this indole derivative may have protective effects against neurodegenerative diseases by modulating neurotransmitter levels .

- Antimicrobial Properties : Some studies have indicated potential antimicrobial effects against bacterial strains, suggesting a broader therapeutic application.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of indole derivatives, this compound was assessed for its cytotoxic effects on MCF-7 breast cancer cells. The results indicated an IC50 value in the low micromolar range, highlighting its potential as a lead compound for further development in oncology .

Q & A

Q. What are the common synthetic routes for preparing N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-4-carboxamide and its intermediates?

The synthesis typically involves multi-step reactions, such as:

- Reductive amination : Combining 1-methyl-1H-indole-4-carboxylic acid derivatives with 3,4-dimethoxybenzylamine under sodium triacetoxyborohydride (STAB) in dichloroethane .

- Esterification/amide coupling : Reacting activated esters (e.g., acid chlorides) with benzylamine derivatives in the presence of bases like potassium carbonate, followed by purification via column chromatography (hexane/ethyl acetate) .

- Intermediate preparation : Key intermediates like 3,4-dimethoxybenzyl chloride are synthesized via bromination or chlorination of 3,4-dimethoxybenzaldehyde, as seen in analogous procedures for similar compounds .

Q. How is structural characterization performed for this compound and its derivatives?

Advanced spectroscopic and analytical techniques are employed:

- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., indole ring substitution and methoxy groups) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas by matching calculated and observed m/z values (e.g., HRMS-ESI for indole derivatives) .

- X-ray crystallography : Resolves crystal packing and molecular conformation, as demonstrated for structurally related indole sulfonamides .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

- Column chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 1:1 ratio) effectively separates stereoisomers and byproducts .

- Recrystallization : Polar solvents like ethanol or methanol yield high-purity crystalline solids .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., anticancer vs. antimalarial efficacy) may arise from:

- Structural variations : Subtle changes in substituents (e.g., chloro vs. methoxy groups) alter receptor binding. For instance, N-benzyl indole carboxamides show divergent activities depending on substitution patterns .

- Assay conditions : Differences in cell lines (e.g., SKOV-3 vs. MCF-7) or parasite strains (e.g., chloroquine-resistant Plasmodium) impact results .

- Dosage and solubility : Poor aqueous solubility of lipophilic derivatives may reduce in vivo efficacy despite promising in vitro data .

Q. What methodological strategies optimize adsorption studies for environmental fate analysis?

- Adsorption isotherm modeling : Freundlich (R = 0.979–0.992) and Langmuir models (R = 0.934–0.981) are used to analyze monolayer adsorption of 3,4-dimethoxybenzyl derivatives on activated carbon. π-π interactions and hydrogen bonding with SiO-impregnated adsorbents enhance binding .

- Competitive adsorption assays : Co-presence of aromatic pollutants (e.g., phenolic compounds) reduces adsorption capacity due to steric hindrance .

Q. How can synthetic pathways be optimized to improve yields of stereoisomers?

- Chiral auxiliaries : Use of enantiopure reagents (e.g., (R)- or (S)-BINOL) directs stereoselective synthesis of indole derivatives .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 h to 2 h) and improves yields in amide coupling steps .

- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)) enhance cross-coupling reactions for introducing methoxybenzyl groups .

Q. What mechanisms underlie the antimalarial activity of structurally related compounds?

- Targeted inhibition : Analogues like (1)-N-(3,4-dimethoxybenzyl)-1.10-phenanthrolinium bromide disrupt Plasmodium mitochondrial electron transport, outperforming chloroquine in vitro (IC < 1 μM). However, in vivo toxicity and resistance mechanisms require further study .

- Structure-activity relationships (SAR) : Electron-donating methoxy groups enhance membrane permeability, while bulky substituents reduce hemozoin inhibition .

Q. How do researchers validate computational docking predictions for receptor binding?

- Comparative crystallography : Overlaying predicted and experimentally resolved ligand-receptor complexes (e.g., Bcl-2/Mcl-1) identifies key hydrogen bonds and hydrophobic interactions .

- Mutagenesis assays : Site-directed mutations in target proteins (e.g., CCR2 receptors) confirm predicted binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.